3-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine;dihydrobromide
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Overview
Description
3-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine;dihydrobromide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 3-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through nucleophilic substitution reactions involving thiols.
Formation of the Final Compound: The final step involves the reaction of the intermediate with N,N-dimethylpropan-1-amine under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential as antimicrobial and anticancer agents.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets. The benzimidazole core allows it to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microbes or cancer cells, resulting in their death . The sulfanyl group may also play a role in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- 5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole
Compared to these compounds, 3-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine exhibits unique structural features that may enhance its biological activity and specificity .
Properties
IUPAC Name |
3-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS.2BrH/c1-16(2)7-4-8-18-13-14-11-6-5-10(17-3)9-12(11)15-13;;/h5-6,9H,4,7-8H2,1-3H3,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZBBGYIYQTNFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCSC1=NC2=C(N1)C=C(C=C2)OC.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Br2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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